Lipophilicity and Hydrogen-Bond Donor Profile vs. Dialkyl Analogs
N-(2-hydroxyethyl)-4-iodobenzamide possesses a computed XLogP of 1 and a TPSA of 49.3 Ų, with two hydrogen-bond donor atoms contributed by the amide N–H and the terminal hydroxyl group . In contrast, the melanoma-imaging standard N-(2-diethylaminoethyl)-4-iodobenzamide (BZA/IDAB), which carries a tertiary amine rather than a hydroxyl, has a computed XLogP in the range of approximately 2.5–3.0 and lacks hydrogen-bond donor capacity (HBD = 1, amide N–H only) . The approximately 1.5 log-unit reduction in lipophilicity, combined with the introduction of a second HBD, predicts measurably different solubility, plasma protein binding, and blood–brain barrier penetration profiles that are quantitatively relevant for in vivo imaging and therapeutic applications.
| Evidence Dimension | Computed lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP = 1; TPSA = 49.3 Ų; HBD = 2; HBA = 2 |
| Comparator Or Baseline | N-(2-diethylaminoethyl)-4-iodobenzamide (BZA/IDAB): XLogP ≈ 2.5–3.0; HBD = 1 |
| Quantified Difference | ΔXLogP ≈ –1.5 to –2.0 log units; ΔHBD = +1 |
| Conditions | Computed values (XLogP algorithm) for neutral species |
Why This Matters
For procurement decisions, the lower lipophilicity and additional hydrogen-bond donor of the target compound predict superior aqueous solubility and potentially different biodistribution kinetics, which may reduce non-specific tissue retention relative to BZA in applications where rapid clearance is desired.
- [1] PubChem. N-(2-Diethylaminoethyl)-4-iodobenzamide (CID 127034). Computed Properties: XLogP ≈ 2.8; HBD = 1. View Source
